2-{4-[4,4-dimethyl-2-(naphthalen-1-ylamino)-6-oxocyclohex-1-en-1-yl]-4-oxobutyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(4-{4,4-DIMETHYL-2-[(NAPHTHALEN-1-YL)AMINO]-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with a unique structure that includes a naphthalene moiety, a cyclohexene ring, and an isoindole-dione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{4,4-DIMETHYL-2-[(NAPHTHALEN-1-YL)AMINO]-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, starting from readily available starting materialsThe final steps often include the formation of the isoindole-dione group through a cyclization reaction under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and the Friedel-Crafts acylation, as well as the development of more efficient catalysts for the cyclization step .
Chemical Reactions Analysis
Types of Reactions
2-(4-{4,4-DIMETHYL-2-[(NAPHTHALEN-1-YL)AMINO]-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the naphthalene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2-(4-{4,4-DIMETHYL-2-[(NAPHTHALEN-1-YL)AMINO]-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-{4,4-DIMETHYL-2-[(NAPHTHALEN-1-YL)AMINO]-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. It can also interact with receptors to modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthalene derivatives and isoindole-dione compounds, such as:
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,8a-octahydro-α,α,4a,8-tetramethyl-[2R-(2α,4aα,8aβ)]-
- 1,1-dimethyl-2,5-bis[4-(naphthalen-1-yl)phenyl]-3,4-diphenylsilole
Uniqueness
What sets 2-(4-{4,4-DIMETHYL-2-[(NAPHTHALEN-1-YL)AMINO]-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE apart is its unique combination of structural features, which confer distinct chemical and biological properties. The presence of the naphthalene moiety, cyclohexene ring, and isoindole-dione group allows for a wide range of chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C30H28N2O4 |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
2-[(4Z)-4-(4,4-dimethyl-2-naphthalen-1-ylimino-6-oxocyclohexylidene)-4-hydroxybutyl]isoindole-1,3-dione |
InChI |
InChI=1S/C30H28N2O4/c1-30(2)17-24(31-23-14-7-10-19-9-3-4-11-20(19)23)27(26(34)18-30)25(33)15-8-16-32-28(35)21-12-5-6-13-22(21)29(32)36/h3-7,9-14,33H,8,15-18H2,1-2H3/b27-25-,31-24? |
InChI Key |
ZSZPVSGODCYNCQ-DUQNJAIKSA-N |
Isomeric SMILES |
CC1(CC(=NC2=CC=CC3=CC=CC=C32)/C(=C(\CCCN4C(=O)C5=CC=CC=C5C4=O)/O)/C(=O)C1)C |
Canonical SMILES |
CC1(CC(=NC2=CC=CC3=CC=CC=C32)C(=C(CCCN4C(=O)C5=CC=CC=C5C4=O)O)C(=O)C1)C |
Origin of Product |
United States |
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